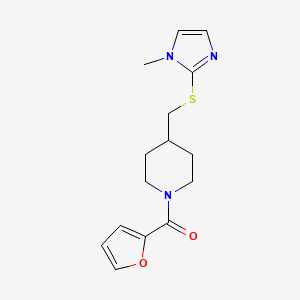

furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the imidazole and piperidine rings through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced to form imidazolines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring may produce imidazolines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exhibit significant antibacterial properties. For instance, derivatives of imidazole and furan have been synthesized and tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

Case Study:

A study synthesized a series of nitroimidazole derivatives, including compounds with furan moieties, which showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compounds were evaluated using the agar disc-diffusion method, revealing high inhibition potency .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Research into related imidazole derivatives has shown that they can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Case Study:

In a study focused on the synthesis of imidazole-furan hybrids, several compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .

Central Nervous System Disorders

Compounds containing piperidine and imidazole rings are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The furan moiety may enhance the bioavailability and efficacy of these compounds .

Case Study:

A series of piperidine-based compounds were evaluated for their acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The presence of the furan group in these compounds was found to improve their binding affinity to the target enzyme .

Multicomponent Reactions

This compound) can be synthesized through multicomponent reactions (MCRs), which are efficient for generating complex molecules from simple precursors. This approach is advantageous in drug discovery as it allows rapid assembly of diverse libraries of compounds .

Case Study:

In a recent study, MCRs involving furan and imidazole derivatives led to the synthesis of novel small molecules with potential pharmacological activities. The efficiency of these reactions highlights their utility in developing new therapeutic agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Compounds showed high inhibition against MRSA and E. coli |

| Anticancer Properties | Potential inhibitors of tumor growth | Significant antiproliferative activity observed in cancer cell lines |

| CNS Disorders | Candidates for treating Alzheimer's and Parkinson's diseases | Enhanced binding affinity to acetylcholinesterase |

| Synthetic Methodologies | Efficient synthesis via multicomponent reactions | Rapid assembly of diverse compound libraries |

Wirkmechanismus

The mechanism of action of furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the furan ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Furan-2-yl(4-(((1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Uniqueness

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Biologische Aktivität

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1428357-37-2 |

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, research on N-Heterocycles indicates that modifications in the structure can enhance antiviral efficacy against various viruses. Specific derivatives have shown significant activity at low micromolar concentrations, suggesting that furan-based compounds could serve as promising candidates for antiviral drug development .

Antibacterial Activity

The antibacterial potential of furan derivatives has been documented extensively. The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain modifications to the piperidine ring can significantly enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antiviral Efficacy : In a study assessing various furan derivatives, one compound demonstrated an EC₅₀ value of 130 μM against a viral target, outperforming standard treatments like nevirapine .

- Antibacterial Testing : A series of piperidine derivatives were synthesized and tested for antibacterial activity. The results showed that compounds with specific substitutions on the piperidine ring exhibited strong inhibition against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity .

The biological activity of furan derivatives often involves interaction with specific biological targets:

- Antiviral Mechanism : These compounds may inhibit viral replication by interfering with viral enzymes or proteins essential for viral life cycles.

- Antibacterial Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of furan derivatives:

Eigenschaften

IUPAC Name |

furan-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-17-9-6-16-15(17)21-11-12-4-7-18(8-5-12)14(19)13-3-2-10-20-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFAIBRFCMYVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.